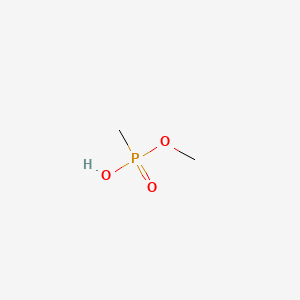

methyl methylphosphonic acid

Description

Methylphosphonic Acid as a Key Analyte in Contemporary Environmental and Forensic Science Research

Methylphosphonic acid is a primary focus in environmental and forensic science due to its direct link to the degradation of chemical warfare agents (CWAs). nih.govmurdoch.edu.au Specifically, it is the final and most stable hydrolysis product of G-series nerve agents like Sarin (GB) and Soman (GD), as well as V-series agents such as VX. oup.comwaters.comnih.gov The presence of MPA in environmental samples like soil, water, or dust can serve as a definitive indicator of the past presence or use of these prohibited substances. nih.govmurdoch.edu.au Its persistence in the environment, lasting for extended periods, makes it a reliable long-term marker. nih.govnih.gov

In forensic investigations following suspected nerve agent attacks, the detection of MPA and its precursor alkyl methylphosphonic acids (AMPAs) in biological samples (e.g., urine, blood, hair) from victims is critical for confirming exposure. nih.govacs.orgnih.govacs.org For instance, after the 1995 Tokyo subway attack, methylphosphonic acid was identified bound to acetylcholinesterase in the cerebellums of victims, providing crucial forensic evidence. nih.gov The development of highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the detection of these biomarkers at very low concentrations, enabling confirmation of exposure even after considerable time has passed. nih.govnih.govacs.orgnih.gov

The unique degradation pathways of different nerve agents initially produce specific AMPAs before they eventually break down into MPA. oup.comwaters.com This allows forensic scientists to not only confirm the use of a nerve agent but also to potentially identify the specific agent employed. oup.comosti.gov

Table 1: Nerve Agents and their Corresponding Methylphosphonic Acid Degradation Products

| Nerve Agent | Initial Hydrolysis Product (AMPA) | Final Hydrolysis Product |

|---|---|---|

| Sarin (GB) | Isopropyl methylphosphonic acid (IMPA) | Methylphosphonic acid (MPA) |

| Soman (GD) | Pinacolyl methylphosphonic acid (PMPA) | Methylphosphonic acid (MPA) |

| Cyclosarin (GF) | Cyclohexyl methylphosphonic acid (CHMPA) | Methylphosphonic acid (MPA) |

| VX | Ethyl methylphosphonic acid (EMPA) | Methylphosphonic acid (MPA) |

| Russian VX (VR) | Isobutyl methylphosphonic acid (i-BuMPA) | Methylphosphonic acid (MPA) |

Data sourced from multiple references. oup.comwaters.comresearchgate.net

Historical and Current Significance of Methylphosphonic Acid in Organophosphorus Compound Research

The history of methylphosphonic acid is intertwined with the development of organophosphorus chemistry, particularly in the context of chemical warfare agents. mdpi.com The synthesis of alkylphosphonic acid dichlorides, including methylphosphonic acid dichloride in 1873, was a pivotal step that paved the way for the creation of various organophosphorus compounds. mdpi.com Research in the 20th century, notably the work of Gerhard Schrader at IG Farben in the 1930s, led to the discovery of highly toxic nerve agents derived from phosphonic acids. murdoch.edu.aumdpi.com

Currently, research on methylphosphonic acid and its derivatives continues to be of high importance, driven by the need for robust verification and monitoring methods under the Chemical Weapons Convention (CWC). murdoch.edu.auresearchgate.net Scientists are focused on developing faster, more sensitive, and field-deployable analytical methods for the detection of MPA and its precursors. murdoch.edu.aumurdoch.edu.au This includes advancements in derivatization techniques to make these non-volatile acids amenable to analysis by gas chromatography-mass spectrometry (GC-MS), as well as the refinement of LC-MS methods. osti.govnih.gov Furthermore, the study of the isotopic signatures of methylphosphonic acid is an emerging area in chemical forensics, with the potential to provide information about the origin and synthesis route of the parent nerve agent. osti.gov

Conceptual Frameworks for Understanding Methylphosphonic Acid's Environmental and Biological Pathways

The environmental fate of methylphosphonic acid is primarily governed by its high stability and water solubility. nih.gov Once formed from the hydrolysis of nerve agents or other precursor compounds like certain pesticides and flame retardants, it does not readily adsorb to soil or sediment. nih.govnih.gov While hydrolysis is not a significant degradation pathway for MPA itself, biodegradation can occur. nih.gov

Interestingly, methylphosphonic acid is not solely an anthropogenic compound. Research has revealed that it is also a natural product, synthesized by some marine microbes. nih.govcore.ac.uk In marine environments, which are often phosphorus-limited, some microorganisms can produce and catabolize methylphosphonic acid as an alternative source of phosphorus. nih.govacs.org This natural cycle has been linked to the "methane paradox," where the ocean is supersaturated with methane (B114726), a potent greenhouse gas. nih.govcore.ac.uk The breakdown of naturally produced methylphosphonic acid by some microbes releases methane as a byproduct. nih.govacs.org

Two primary microbial pathways for the breakdown of methylphosphonic acid have been identified:

The Carbon-Phosphorus Lyase Pathway: This is the more well-known pathway and results in the cleavage of the stable carbon-phosphorus bond to yield methane and inorganic phosphate (B84403). nih.govacs.org

An Oxidative Pathway: More recently, an oxidative pathway has been discovered in some marine bacteria. This pathway converts methylphosphonic acid to hydroxymethylphosphonic acid, which is then oxidized to produce formic acid and inorganic phosphate, without the production of methane. acs.org

Understanding these distinct environmental and biological pathways is crucial for accurately interpreting the presence of methylphosphonic acid in various ecosystems and for distinguishing between natural and anthropogenic sources.

Structure

3D Structure

Properties

IUPAC Name |

methoxy(methyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O3P/c1-5-6(2,3)4/h1-2H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHMMGGJCLDORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968050 | |

| Record name | Methyl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-53-1, 53396-53-5 | |

| Record name | Monomethyl methylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC289391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-methyl-, monomethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Origin of Methylphosphonic Acid in Complex Systems

Hydrolytic Pathways Yielding Methylphosphonic Acid from G-Series Nerve Agents

The G-series nerve agents, such as Sarin (GB), Soman (GD), and Cyclosarin (GF), are characterized by a phosphonyl fluoride (B91410) bond that is susceptible to hydrolysis. spectroscopyonline.comnih.gov The initial step in their degradation involves the cleavage of this P-F bond, leading to the formation of an alkyl methylphosphonic acid. nih.govmdpi.com This intermediate product then undergoes a much slower hydrolysis to yield the common, stable product, methylphosphonic acid. waters.com

For example, the hydrolysis of Sarin (isopropyl methylphosphonofluoridate) first produces isopropyl methylphosphonic acid (IMPA). oup.comwaters.com Similarly, Soman (pinacolyl methylphosphonofluoridate) degrades to pinacolyl methylphosphonic acid (PMPA), and Cyclosarin (cyclohexyl methylphosphonofluoridate) forms cyclohexyl methylphosphonic acid (CHMPA). oup.comwaters.com All these initial degradation products eventually hydrolyze further to methylphosphonic acid. oup.comwaters.com

Hydrolytic Pathways Yielding Methylphosphonic Acid from V-Series Nerve Agents

The V-series nerve agents, most notably VX, also degrade to form methylphosphonic acid. The hydrolysis of VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) can proceed through different pathways depending on the pH. oup.com The primary and desired degradation pathway involves the cleavage of the P-S bond, which results in the formation of ethyl methylphosphonic acid (EMPA) and the less toxic thiol. acs.orgrsc.org However, under certain conditions, particularly with insufficient water, a competing reaction can occur where the P-O bond is cleaved, producing the toxic product EA-2192, which is nearly as toxic as VX itself. nih.govrsc.org

Regardless of the initial hydrolysis step, the resulting alkyl methylphosphonic acid, such as EMPA, will eventually hydrolyze further to produce methylphosphonic acid. oup.comwaters.com Another V-series agent, Russian VX (RVX), initially degrades to isobutyl methylphosphonic acid (iBMPA), which subsequently breaks down to methylphosphonic acid. oup.comwaters.com The hydrolysis of V-type agents is believed to be an autocatalytic process, where the phosphonic acid product catalyzes the degradation of the remaining agent. acs.org

Intermediate Alkyl Methylphosphonic Acid Degradation Products and their Conversion to Methylphosphonic Acid

The initial hydrolysis of both G-series and V-series nerve agents results in the formation of various alkyl methylphosphonic acids (AMPAs). waters.com These AMPAs are more persistent in the environment than the parent nerve agents but are themselves subject to a slower, secondary hydrolysis. waters.comtandfonline.com This second hydrolysis step involves the cleavage of the ester bond, which ultimately yields methylphosphonic acid as the final, stable degradation product. oup.comwaters.com

The rate of this secondary hydrolysis is significantly slower than the initial degradation of the nerve agent. waters.com For instance, the half-life of Sarin in water at 25°C is approximately 5.4 hours, while its primary degradation product, IMPA, hydrolyzes to MPA at a much slower rate. nih.gov

Table 1: Intermediate and Final Degradation Products of Selected Nerve Agents

| Nerve Agent | Initial Degradation Product (AMPA) | Final Degradation Product |

|---|---|---|

| Sarin (GB) | Isopropyl methylphosphonic acid (IMPA) oup.comwaters.com | Methylphosphonic acid (MPA) oup.comwaters.com |

| Soman (GD) | Pinacolyl methylphosphonic acid (PMPA) oup.comwaters.com | Methylphosphonic acid (MPA) oup.comwaters.com |

| Cyclosarin (GF) | Cyclohexyl methylphosphonic acid (CHMPA) oup.comwaters.com | Methylphosphonic acid (MPA) oup.comwaters.com |

| VX | Ethyl methylphosphonic acid (EMPA) oup.comwaters.com | Methylphosphonic acid (MPA) oup.comwaters.com |

| Russian VX (RVX) | Isobutyl methylphosphonic acid (iBMPA) oup.comwaters.com | Methylphosphonic acid (MPA) oup.comwaters.com |

Methylphosphonic Acid as a Stable Hydrolysis Product in Environmental Samples

Due to its chemical stability, methylphosphonic acid is a persistent indicator of the historical presence of certain nerve agents in the environment. ornl.govresearchgate.netnih.gov It is resistant to further hydrolysis, photolysis, and thermal decomposition. ornl.gov Its detection in soil, water, and other environmental matrices serves as a long-term marker for the use or disposal of these chemical weapons. ornl.govchromatographytoday.com The analysis of methylphosphonic acid and its precursor AMPAs in environmental samples often requires sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), frequently involving a derivatization step to enhance detection. researchgate.netresearchgate.netresearchgate.net

Biosynthetic Pathways of Methylphosphonic Acid in Biogeochemical Systems

In addition to its anthropogenic origins, methylphosphonic acid is also produced through natural biological processes, particularly in marine environments. This biosynthesis is a crucial component of the marine phosphorus cycle and has implications for global methane (B114726) production.

Methylphosphonic Acid Biosynthesis by Marine Microorganisms

A significant natural source of methylphosphonic acid is its biosynthesis by certain marine microorganisms, including archaea and bacteria. au.dknih.goviu.edunih.govresearchgate.net In nutrient-poor ocean waters, where inorganic phosphate (B84403) is scarce, some microbes have evolved pathways to utilize organophosphonates as an alternative phosphorus source. au.dk

Research has shown that the marine archaeon Nitrosopumilus maritimus, one of the most abundant organisms in surface ocean waters, possesses the genetic pathway for methylphosphonate (B1257008) biosynthesis. nih.govnih.govresearchgate.net This pathway involves a key enzyme, methylphosphonate synthase (MpnS). nih.gov These organisms produce cell-associated methylphosphonate esters, which can then be catabolized by other microbes. nih.govnih.govresearchgate.net The catabolism of methylphosphonic acid by some marine microbes, through the action of the carbon-phosphorus (C-P) lyase enzyme system, releases methane as a byproduct, potentially explaining the supersaturation of methane observed in aerobic ocean waters. nih.goviu.edu The widespread presence of genes for both methylphosphonate synthesis and catabolism in marine metagenomic datasets suggests that this is a common and important process in the marine environment. nih.goviu.edu

Enzymatic Mechanisms of Methylphosphonic Acid Biosynthesis (e.g., Methylphosphonic Acid Synthase, MpnS)

The biosynthesis of methylphosphonic acid is a significant biochemical process, particularly in marine environments where it plays a role in the phosphorus and carbon cycles. acs.orgau.dk The key enzyme responsible for this transformation is Methylphosphonic Acid Synthase (MpnS). nih.govhawaii.edu

MpnS is a non-heme, iron(II)-dependent oxygenase that catalyzes the conversion of 2-hydroxyethylphosphonate (2-HEP) into methylphosphonic acid (MPn) and formate (B1220265) (which is subsequently decarboxylated to CO2). nih.govresearchgate.net This enzymatic reaction is crucial as it involves the cleavage of a stable carbon-carbon bond. researchgate.net The MpnS enzyme was first identified in the abundant marine archaeon Nitrosopumilus maritimus, a discovery that provided a biological source for the previously enigmatic presence of methylphosphonate in the ocean. acs.orghawaii.edunih.gov The identification of MpnS in other ubiquitous marine microbes, such as Pelagibacter ubique of the SAR11 clade, further underscores the global significance of this biosynthetic pathway. hawaii.edu

Structurally, MpnS exhibits a unique active site. Unlike typical non-heme iron enzymes that feature a 2-histidine-1-carboxylate facial triad (B1167595), MpnS possesses an unusual 2-histidine-1-glutamine triad to coordinate the catalytic iron ion. nih.govhawaii.edu This structural feature is shared with a related enzyme, 2-hydroxyethylphosphonate dioxygenase (HEPD), which, despite sequence similarity, catalyzes a different reaction, converting 2-HEP to hydroxymethylphosphonate (HMP). acs.orgnih.gov

The catalytic mechanism of MpnS is proposed to proceed through a series of radical intermediates. nih.govportlandpress.com The process begins with the stereospecific abstraction of the pro-S hydrogen atom from the C2 carbon of the 2-HEP substrate. acs.orgnih.gov Following oxygen activation and the formation of an iron-bound intermediate, the C-C bond is cleaved. nih.gov A critical step in the MpnS-catalyzed reaction is the subsequent intramolecular transfer of the pro-R hydrogen from the C2 position of the original substrate to form the methyl group of the methylphosphonic acid product. acs.orgnih.gov This distinguishes it from the HEPD mechanism, where the radical intermediate reacts with an iron-bound hydroxyl group. nih.gov

Table 1: Key Enzymes in Phosphonate (B1237965) Biosynthesis

| Enzyme Name | Abbreviation | Substrate | Product | Organism Example |

| Methylphosphonic Acid Synthase | MpnS | 2-Hydroxyethylphosphonate (2-HEP) | Methylphosphonic Acid | Nitrosopumilus maritimus |

| 2-Hydroxyethylphosphonate Dioxygenase | HEPD | 2-Hydroxyethylphosphonate (2-HEP) | Hydroxymethylphosphonate (HMP) | Streptomyces albus |

| 2-Hydroxypropylphosphonate Epoxidase | HppE | 2-S-Hydroxypropylphosphonate | Fosfomycin | Streptomyces sp. |

Methylphosphonic Acid as an Environmental Transformation Product of Agrochemicals

Methylphosphonic acid is not only biosynthesized in nature but also occurs in the environment as a transformation product of certain synthetic chemical compounds, including specific agrochemicals. nih.govornl.gov Its presence in soil and water can, therefore, be an indicator of the degradation of these parent compounds. organicseurope.bio

One of the primary agrochemical sources of methylphosphonic acid is the herbicide glufosinate-ammonium. nih.gov Although the major and most well-known metabolite of the widely used herbicide glyphosate (B1671968) is aminomethylphosphonic acid (AMPA), methylphosphonic acid can also be formed during the breakdown of other organophosphorus-based pesticides. organicseurope.biomdpi.commdpi.com For instance, it is a known degradation product of the organophosphate pesticide O,O-bis(2,4,5-trichlorophenyl)methylphosphonate. murdoch.edu.au

The formation of methylphosphonic acid from these agrochemicals occurs through various degradation processes in the environment, including microbial metabolism and abiotic hydrolysis. ornl.govnih.gov The persistence and mobility of methylphosphonic acid in the environment are influenced by factors such as soil type, pH, temperature, and microbial activity. organicseurope.bio While it is a polar and water-soluble compound, its interaction with soil particles can affect its potential for leaching into groundwater. mdpi.comnih.gov The detection of methylphosphonic acid in environmental samples serves as a marker for the use and subsequent breakdown of specific classes of agricultural chemicals. nih.govmurdoch.edu.au

Table 2: Agrochemicals Leading to Methylphosphonic Acid Formation

| Parent Agrochemical | Chemical Class | Transformation Product |

| Glufosinate-ammonium | Phosphinate Herbicide | Methylphosphonic Acid |

| O,O-bis(2,4,5-trichlorophenyl)methylphosphonate | Organophosphate Pesticide | Methylphosphonic Acid |

| Dimethyl methylphosphonate | Organophosphorus Compound (Flame Retardant) | Methylphosphonic Acid |

Advanced Analytical Methodologies for Methylphosphonic Acid Detection and Quantification in Research

Chromatographic Techniques for Methylphosphonic Acid Analysis

Chromatographic methods are central to the analysis of MPA, providing the necessary separation from complex sample matrices. While liquid chromatography has its applications, gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely used technique, especially when high sensitivity is required. oup.comresearchgate.net However, the direct analysis of MPA by GC is challenging due to its low volatility and polar nature. researchgate.netosti.gov To overcome these limitations, derivatization is a crucial prerequisite to convert MPA into a more volatile and thermally stable compound suitable for GC analysis. osti.govtcichemicals.com

To facilitate the analysis of methylphosphonic acid by GC-MS, various derivatization strategies are employed to convert the polar phosphonic acid into a more volatile and thermally stable ester. researchgate.netosti.gov These methods involve reacting the acidic protons of MPA with a derivatizing reagent to form a less polar derivative. tcichemicals.com The choice of derivatization reagent is critical and can influence reaction efficiency, derivative stability, and the sensitivity of the subsequent GC-MS analysis. mdpi.com Commonly used strategies include methylation and benzylation, each with its own set of reagents and reaction conditions. mdpi.comosti.gov

Trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO·BF₄) has emerged as a powerful and safer alternative to traditional methylation reagents like diazomethane (B1218177) for the derivatization of methylphosphonic acid. osti.govnih.gov This stable, solid reagent effectively methylates phosphonic acids at ambient temperature, offering a rapid and convenient protocol. nih.govnih.gov The reaction is typically carried out in a solvent like methylene (B1212753) chloride, where TMO·BF₄ has limited solubility, which simplifies the workup process as the reagent can be easily separated from the derivatized sample. nih.gov This method has been successfully applied to the analysis of MPA in complex matrices, including various soil types. nih.gov

Key Research Findings:

Reaction Conditions: Optimal derivatization is generally achieved within 1 to 3 hours at room temperature. nih.govnih.gov

Matrix Effects: The efficiency of methylation can be influenced by the sample matrix. For instance, studies have shown greater methylating efficiency in Virginia type A soil and Ottawa sand compared to Nebraska EPA soil. nih.gov

Versatility: TMO·BF₄ has been shown to simultaneously derivatize a panel of phosphonic acids, including MPA and its alkylated homologues, as well as sulfonic acids related to nerve agents. nih.gov

Detection: The resulting methyl esters are readily detectable by electron ionization GC-MS (EI-GC-MS) and gas chromatography with flame photometric detection (GC-FPD), with GC-FPD often providing stronger signals. nih.gov

Table 1: GC-MS Parameters for Analysis of Methylated MPA

| Parameter | Value |

|---|---|

| GC Column | Agilent DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film) |

| Carrier Gas | Ultra high purity helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Oven Program | 40 °C (hold 3 min), then 8 °C/min to 300 °C (hold 3 min) |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (70 eV) |

| Scan Range | m/z 29 to 600 in 0.4 s |

Source: osti.gov

Diazomethane (CH₂N₂) has historically been a widely used reagent for the methylation of acidic compounds, including methylphosphonic acid, due to its high reactivity. osti.govwordpress.com It reacts rapidly with carboxylic and phosphonic acids to form their corresponding methyl esters. researchgate.networdpress.com However, diazomethane is a toxic and explosive gas, which necessitates its generation in situ immediately before use, posing significant safety concerns. Despite these drawbacks, it has been a benchmark against which other methylation methods are often compared. researchgate.net Trimethylsilyldiazomethane (B103560) (TMSD) has been investigated as a safer alternative, offering comparable methylation efficiency with reduced hazards.

Key Research Findings:

Alternative Reagent: Trimethylsilyldiazomethane (TMSD) has been optimized as a replacement for diazomethane, providing yields close to 100% for the methylation of various alkyl methylphosphonic acids, including MPA.

Optimized Conditions for TMSD: The optimal conditions for TMSD methylation are at room temperature, with a reaction time of less than 90 minutes. This method is also noted for not being sensitive to trace amounts of water.

Broad Applicability: Diazomethane and its alternatives are effective for derivatizing a range of phosphonic acids, making them suitable for screening and identification purposes in various sample matrices. researchgate.net

Table 2: Comparison of Methylation Reagents for MPA Derivatization

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Diazomethane | Highly reactive, rapid reaction. researchgate.networdpress.com | Toxic, explosive, must be generated in situ. |

| Trimethylsilyldiazomethane (TMSD) | Safer alternative to diazomethane, high yields, robust to water traces. | Slower reaction time compared to diazomethane. wordpress.com |

Trimethylphenylammonium hydroxide (B78521) (TMPAH), also referred to as phenyltrimethylammonium hydroxide (PTMAH), is another reagent used for the methylation of methylphosphonic acid. nih.gov This method often involves pyrolytic methylation in the hot injector of the gas chromatograph, where the analytes are converted to their methyl esters. nih.gov This technique has been successfully applied to the analysis of alkylphosphonic acids in aqueous samples following a solid-phase extraction step. nih.gov

Key Research Findings:

On-line Derivatization: TMPAH allows for on-line methylation in the GC injector port, simplifying sample preparation. nih.gov

High Recoveries: When combined with ion-pair solid-phase extraction on activated charcoal, recoveries of alkylphosphonic acids, including MPA, have been reported to be above 95%. nih.gov

Detection Limits: The method has demonstrated minimum detection limits as low as 10 ng/mL in aqueous samples. nih.gov

pH Dependence: The efficiency of the extraction and derivatization process has been shown to work well over a wide pH range (4.0 to 14.0). nih.gov

Safety: This methylation method is considered a non-hazardous alternative to using diazomethane. nih.gov

Table 3: Performance of TMPAH Derivatization for Alkylphosphonic Acids

| Parameter | Finding |

|---|---|

| Recovery | > 95% |

| Detection Limit | 10 ng/mL |

| Effective pH Range | 4.0 - 14.0 |

Source: nih.gov

Pentafluorobenzyl bromide (PFBBr) is a versatile derivatizing agent that reacts with acidic protons to form pentafluorobenzyl (PFB) esters. mdpi.comnih.gov These derivatives are particularly well-suited for highly sensitive analysis by GC-MS, especially when using negative ion chemical ionization (NICI), due to their excellent electron-capturing properties. mdpi.comresearchgate.net The derivatization of methylphosphonic acid with PFBBr typically requires a base to deprotonate the acid, followed by a reaction at an elevated temperature. researchgate.net This method has been successfully used for the detection of MPA and other alkyl methylphosphonic acids in various matrices, including urine, blood, and soil. mdpi.com

Key Research Findings:

High Sensitivity: PFB derivatization coupled with NICI-GC-MS allows for extremely low detection limits, with some studies reporting limits of detection (LOD) in the range of 0.1 ng·mL⁻¹ for several phosphonic acids. mdpi.com

Derivative Stability: PFB derivatives of phosphonic acids have been shown to be much more stable compared to their trimethylsilyl (B98337) (TMS) counterparts. researchgate.net

Reaction Conditions: The derivatization reaction is typically carried out in a solvent such as acetonitrile after a sample cleanup step, for instance, using solid-phase extraction. mdpi.com

Broad Applicability: The PFBBr derivatization method has been applied to a range of alkyl methylphosphonic acids in various environmental and biological samples. mdpi.com

Table 4: Detection Limits for PFB-Derivatized Phosphonic Acids by NICI-GC-MS

| Analyte | Limit of Detection (LOD) |

|---|---|

| Isopropyl methylphosphonic acid (IMPA) | 0.1 ng·mL⁻¹ |

| Isobutyl methylphosphonic acid (IBMPA) | 0.1 ng·mL⁻¹ |

| Pinacolyl methylphosphonic acid (PMPA) | 0.1 ng·mL⁻¹ |

| Cyclohexyl methylphosphonic acid (CMPA) | 0.1 ng·mL⁻¹ |

| Ethyl methylphosphonic acid (EMPA) | 0.5 ng·mL⁻¹ |

Source: mdpi.com

Derivatization Strategies for GC-MS of Methylphosphonic Acid

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS) for Methylphosphonic Acid

Liquid chromatography is well-suited for the direct analysis of polar compounds like methylphosphonic acid, often without the need for derivatization. mdpi.com

Due to the high polarity of methylphosphonic acid, retaining it on traditional reversed-phase (RP) HPLC columns (like C18) is challenging. oup.comcdc.gov Several strategies have been developed to overcome this issue:

Reversed-Phase Ion-Pairing HPLC-MS: This technique involves adding an ion-pairing reagent to the mobile phase. rsc.org The reagent, typically a long-chain alkylammonium salt, forms an ion pair with the anionic methylphosphonic acid. This ion pair is more hydrophobic and can be retained on a reversed-phase column. The separation can be successfully applied to environmental water and soil samples. researchgate.netrsc.org

Porous Graphitic Carbon (PGC) Columns: PGC columns offer a different retention mechanism compared to silica-based reversed-phase columns and can provide good retention for very polar compounds.

Mixed-Mode Chromatography: These columns contain both reversed-phase and ion-exchange functionalities, allowing for enhanced retention of polar and ionic compounds like MPA. oup.com

HILIC is an increasingly popular technique for the separation of highly polar compounds. nih.govsigmaaldrich.comagilent.com It utilizes a polar stationary phase (such as silica or a bonded phase with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. sigmaaldrich.com

In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and the separation is based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. sigmaaldrich.com This allows for strong retention of hydrophilic compounds like methylphosphonic acid. researchgate.net HILIC-MS/MS methods have been successfully developed for the determination of MPA in various matrices, offering excellent peak shape and achieving low limits of detection, sometimes in the sub-nanogram per milliliter range. windows.netresearchgate.net In some approaches, MPA is derivatized to further enhance detection, while other alkyl methylphosphonic acids can be analyzed simultaneously without derivatization. researchgate.net

Table 2: HILIC Method Parameters for Phosphonic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Venusil HILIC, 3 µm, 100 x 2.1 mm | windows.net |

| Mobile Phase A | 0.1% Formic acid in water | windows.net |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | windows.net |

| Flow Rate | 0.4 mL/min | windows.net |

| Detection | Triple Quadrupole MS | windows.net |

The choice of ionization technique is crucial for achieving optimal sensitivity in LC-MS analysis of methylphosphonic acid.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile, and non-volatile molecules. mdpi.comnih.gov It is the most common ionization method for the analysis of MPA. oup.com ESI typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. For acidic compounds like MPA, negative ion mode ESI is generally preferred and provides high sensitivity. mdpi.comacs.org The response in ESI can be significantly influenced by the mobile phase composition, and post-column addition of certain organic solvents has been shown to enhance signal intensity. acs.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wide range of compounds, including those that are less polar and more thermally stable than typical ESI analytes. nationalmaglab.orgwikipedia.orgjfda-online.com It involves the ionization of the analyte in the gas phase through reactions with reagent ions. wikipedia.org While ESI is more commonly used for MPA, APCI can be a viable alternative, particularly for less polar derivatives or in situations where matrix effects are a concern in ESI. nih.gov APCI generally produces singly charged ions and can be less susceptible to ion suppression from the sample matrix compared to ESI. youtube.comcreative-proteomics.com

Pre-column Derivatization for LC-MS (e.g., p-Bromophenacyl Bromide)

In the analysis of methylphosphonic acid (MPA) using Liquid Chromatography-Mass Spectrometry (LC-MS), pre-column derivatization is a critical technique employed to enhance detection sensitivity and improve chromatographic performance. researchgate.netacademicjournals.org MPA is a polar compound, which can lead to poor retention on traditional reversed-phase chromatography columns. Derivatization addresses this by converting the analyte into a less polar, more readily detectable derivative. researchgate.net

One of the most effective and widely used derivatizing agents for carboxylic acids, and by extension phosphonic acids like MPA, is p-bromophenacyl bromide (p-BPB). researchgate.netrsc.org This reagent reacts with the acidic protons of MPA to form a p-bromophenacyl ester. researchgate.netthermofisher.com The resulting derivative exhibits significantly increased hydrophobicity, leading to better retention and separation on reversed-phase columns. researchgate.net Furthermore, the introduction of the p-bromophenacyl group provides a strong chromophore, enhancing UV detection, and the bromine atom facilitates sensitive detection by mass spectrometry. researchgate.netrsc.org

The derivatization process with p-BPB has been optimized for various sample matrices, including environmental waters and human plasma. researchgate.net Research has shown that the resulting MPA derivative is stable for at least two days, and the reaction yield is not significantly affected by water content up to 7%. researchgate.net This robust derivatization, combined with hydrophilic interaction liquid chromatography (HILIC) and tandem mass spectrometry, has enabled the development of highly sensitive methods for MPA detection, achieving limits of detection (LOD) as low as 0.1 ng/mL in spiked environmental water samples. researchgate.net

Table 1: Comparison of Detection Limits for Methylphosphonic Acid (MPA) using LC-MS with p-Bromophenacyl Bromide Derivatization

| Sample Matrix | Analytical Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Environmental Waters | HILIC-MS/MS | 0.1 ng/mL | researchgate.net |

| Human Plasma | LC-MS/MS | 3 ng/mL | researchgate.net |

| General Screening | LC-MS/MS (Flow Injection) | 1-5 ng/mL | researchgate.net |

Stationary Phase Selection for LC Separation (e.g., Reversed-phase, Anion-exchange)

The choice of stationary phase is paramount for achieving effective separation of methylphosphonic acid and related compounds in liquid chromatography. Due to the polar and acidic nature of MPA, specialized column chemistries are often required. sielc.com

Reversed-Phase Chromatography (RPC): Standard C8 or C18 alkyl-phase columns are generally not suitable for retaining highly polar compounds like MPA under typical reversed-phase conditions. sepscience.com However, derivatization, as discussed previously, can make the analyte more amenable to RPC. researchgate.net Another approach is the use of ion-pair chromatography, where a reagent like tetrabutylammonium bromide is added to the mobile phase to form a neutral ion-pair with the anionic MPA, which can then be retained and separated on a reversed-phase column. nih.gov

Anion-Exchange Chromatography (AEC): This technique is well-suited for the direct analysis of anionic species like MPA. Stationary phases containing positively charged functional groups strongly retain the negatively charged phosphonate (B1237965) group. Elution is typically achieved by using a mobile phase with a high concentration of competing anions or by altering the pH to neutralize the analyte.

Mixed-Mode Chromatography: Modern approaches often utilize mixed-mode stationary phases that combine reversed-phase and ion-exchange characteristics. sielc.comadvanceseng.com For instance, the Primesep SB column is a reversed-phase anion-exchange column that has been successfully used for the separation of methylphosphonic, ethylphosphonic, and isopropyl methylphosphonic acids. sielc.com This type of stationary phase offers unique selectivity and allows for the retention and separation of polar acidic compounds that are difficult to analyze with single-mode columns. sielc.com Similarly, columns combining anion exchange and hydrophilic interaction liquid chromatography (HILIC) have been developed for the analysis of related compounds like glyphosate (B1671968) and its metabolite, aminomethylphosphonic acid (AMPA). mdpi.com

Table 2: Stationary Phases for the LC Separation of Methylphosphonic Acid and Related Compounds

| Chromatographic Mode | Stationary Phase Example | Principle of Separation | Target Analytes | Reference |

|---|---|---|---|---|

| Ion-Pair Reversed-Phase | Reversed-phase polymer with tetrabutylammonium bromide | Formation of a neutral ion-pair retained by hydrophobic interactions | Phosphonates | nih.gov |

| Mixed-Mode | Primesep SB (Reversed-phase/Anion-exchange) | Combination of hydrophobic and electrostatic interactions | Alkylphosphonic acids | sielc.com |

| Mixed-Mode | Newcrom B | Mixed-mode with positive ion-pairing groups | Methylphosphonic acid, Glyphosate | sielc.com |

Ion Chromatography (IC) for Methylphosphonic Acid Detection

Ion chromatography (IC) is a powerful and widely used technique for the determination of ionic species, including methylphosphonic acid. researchgate.netnih.gov This method relies on the separation of ions on a stationary phase with ion-exchange properties, followed by detection, often by conductivity. shimadzu.com

For the analysis of MPA and other alkylphosphonic acids in complex matrices like human serum, IC with indirect photometric detection has been successfully employed. nih.gov In one method, an anion-exchange column was used with an eluent containing phthalic acid and Tris(hydroxymethyl)aminomethane. nih.gov This system allowed for the separation of four different methylphosphonic acids within 30 minutes, with minimal interference from serum impurities. nih.gov

Recent advancements in IC include coupling with mass spectrometry (IC-MS/MS), which provides robust quantitation for phosphonates in challenging matrices like high ionic strength effluents. lcms.cz The use of eluent generation technology, which automatically produces high-purity potassium hydroxide eluent, and a suppressor to reduce background conductivity, makes the mobile phase compatible with mass spectrometry. lcms.cz While some studies have noted that MPA may not show a response with certain detectors like integrated pulsed amperometric detection (IPAD), IC remains a valuable tool, particularly when coupled with other detection methods. nih.gov

Capillary Electrophoresis (CE) for Methylphosphonic Acid Analysis

Capillary electrophoresis (CE) is an alternative separation technique that offers high efficiency, short analysis times, and low consumption of reagents and samples. researchgate.netyoutube.com It is particularly well-suited for the analysis of charged species like methylphosphonic acid. researchgate.net Separation in CE is based on the differential migration of analytes in an electric field through a narrow capillary filled with a background electrolyte (BGE). youtube.com

A method using CE with a diode-array detector has been developed for the separation and determination of MPA and three other alkyl methylphosphonates. researchgate.net Optimal separation was achieved in under 10 minutes using a BGE of 100 mM boric acid with 10 mM phenylphosphonic acid at pH 6.0, an applied voltage of +30 kV, and detection at 210 nm. researchgate.net The method demonstrated good linearity over a concentration range of 0.05–1.0 mg/mL and was successfully applied to the analysis of river and ground waters. researchgate.net

For enhanced sensitivity and selectivity, CE can be coupled with mass spectrometry (CE-MS). This hyphenated technique combines the high separation efficiency of CE with the definitive identification capabilities of MS. nih.gov The development of sheathless interfaces has improved the robustness and sensitivity of CE-MS for analyzing polar and charged metabolites. youtube.com

Table 3: Capillary Electrophoresis Method Parameters for Alkyl Methylphosphonate (B1257008) Analysis

| Parameter | Condition |

|---|---|

| Background Electrolyte (BGE) | 100 mM Boric Acid + 10 mM Phenylphosphonic Acid (pH 6.0) |

| Applied Voltage | +30 kV |

| Detection Wavelength | 210 nm |

| Sample Introduction | Electrokinetic (10 kV, 10 sec) |

| Separation Time | < 10 minutes |

| Linearity Range | 0.05–1.0 mg/mL |

Spectroscopic and Immunochemical Methods for Methylphosphonic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Methylphosphonic Acid Structural and Mechanistic Studies (e.g., ³¹P-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 NMR (³¹P-NMR), is an indispensable tool for the structural elucidation and quantitative analysis of phosphorus-containing compounds like methylphosphonic acid. rsc.orgmdpi.com The ³¹P nucleus has a spin of 1/2 and a high natural abundance, making it highly amenable to NMR analysis. mdpi.com A key advantage of ³¹P-NMR is its wide chemical shift range, which minimizes signal overlap and allows for clear distinction between different phosphorus species. mdpi.com

In quantitative ³¹P-NMR (qNMR), the signal intensity is directly proportional to the molar concentration of the analyte. mdpi.com This principle has been applied to develop a reliable and simple method for determining the phosphorus content (as phosphate) in carbonated beverages, using MPA as an internal standard. rsc.orgresearchgate.net The method involves adding a known amount of MPA to the beverage sample, ensuring a basic environment, and acquiring the ³¹P-NMR spectrum. rsc.orgresearchgate.net The concentration of phosphate (B84403) can then be calculated by comparing its signal integration to that of the MPA standard. The calibration graphs for MPA show a linear response in the concentration ranges of interest. rsc.orgresearchgate.net

Furthermore, the chemical shift of MPA in ³¹P-NMR is sensitive to pH. nih.gov This property has been extensively studied, characterizing MPA as a potential ³¹P-NMR pH indicator. nih.gov However, its permeability across cell membranes can make it unsuitable for intracellular pH measurements in some biological systems. nih.gov

Infrared (IR) Spectroscopy for Methylphosphonic Acid

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For methylphosphonic acid, IR spectroscopy can detect key vibrational modes associated with its structure, such as those from the C–P, P=O, and O=P−OH groups. nih.gov This capability makes IR a useful tool for monitoring chemical reactions involving MPA, such as its formation from the hydrolysis of methylphosphonic anhydride (B1165640). rsc.org

In a study monitoring the conversion of solid methylphosphonic anhydride to MPA via hydrolysis, both infrared hemispherical reflectance (HRF) spectroscopy and Raman spectroscopy were used as non-invasive methods to quantify the concentrations of the reactant and product over time. rsc.org The results demonstrated that IR spectroscopy is a convenient method for detecting solid chemicals, although its quantitative accuracy can be affected by changes in the physical state of the sample, such as deliquescence at high humidity. rsc.org

IR spectroscopy has also been employed in astrochemical research to study the potential formation of alkylphosphonic acids in interstellar ice analogs. nih.gov By irradiating ices containing phosphine and other simple molecules, researchers have used IR spectroscopy to identify the characteristic functional groups of alkylphosphonic acids, suggesting that these molecules can be formed under interstellar conditions. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Methylphosphonic Acid | MPA |

| p-Bromophenacyl Bromide | p-BPB |

| Ethylphosphonic Acid | |

| Isopropyl Methylphosphonic Acid | |

| Aminomethylphosphonic Acid | AMPA |

| Tris(hydroxymethyl)aminomethane | Tris |

| Phenylphosphonic Acid |

Raman Spectroscopy for Methylphosphonic Acid

Raman spectroscopy has emerged as a valuable non-invasive tool for the detection and quantification of methylphosphonic acid. This technique offers the advantage of analyzing samples with minimal preparation. Studies have demonstrated its utility in monitoring the conversion of methylphosphonic anhydride to methylphosphonic acid through heterogeneous hydrolysis. Calibrated Raman spectra of pure reagents and gravimetrically prepared mixtures have been successfully used to quantify the concentrations of both compounds during the reaction.

One of the key strengths of Raman spectroscopy is its relative insensitivity to changes in sample form, such as deliquescence, which can interfere with other spectroscopic methods like infrared spectroscopy. This robustness allows for a more accurate estimation of methylphosphonic acid concentrations in samples exposed to varying humidity levels. Research has shown a strong correlation between the degradation rate of methylphosphonic anhydride and relative humidity, with 50% conversion to methylphosphonic acid occurring in approximately 761 hours at 33% relative humidity, and as quickly as 7 hours at 75% relative humidity. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) further enhances the sensitivity of this technique, allowing for the detection of phosphonic acids at very low concentrations. SERS utilizes metallic nanoparticles, such as silver and gold, to amplify the Raman signal of molecules adsorbed on or near their surface. This allows for direct and rapid detection of analytes. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to understand the interaction between phosphonate functions and silver surfaces, revealing that deprotonated phosphonate forms are SERS active.

Enzyme-Linked Immunosorbent Assay (ELISA) for Methylphosphonic Acid

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunochemical technique that can be adapted for the detection of small molecules like methylphosphonic acid. The development of an ELISA for a small molecule, known as a hapten, requires its conjugation to a larger carrier protein to elicit an immune response and produce specific antibodies. While specific research detailing an ELISA for methylphosphonic acid is limited in the available literature, the principles of immunoassay development for other organophosphorus compounds and haptens provide a clear framework for its potential application.

For other organophosphorus pesticides, competitive ELISAs have been successfully developed. juniperpublishers.com In a typical competitive ELISA, a known amount of a hapten-protein conjugate is coated onto a microplate well. The sample containing the free analyte (in this case, methylphosphonic acid) is then added along with a limited amount of specific antibody. The free analyte in the sample competes with the immobilized hapten-protein conjugate for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric or chemiluminescent reaction. A lower signal indicates a higher concentration of the analyte in the sample.

The development of such an assay for methylphosphonic acid would involve the synthesis of a suitable hapten derivative that can be conjugated to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The success of the ELISA would depend on the specificity of the generated antibodies to recognize methylphosphonic acid.

Aptamer-Based Sensing Platforms for Methylphosphonic Acid (e.g., Colorimetric Aptasensors, Gold Nanoparticle Integration)

Aptamer-based sensing platforms offer a promising alternative to traditional immunoassays for the detection of methylphosphonic acid. Aptamers are single-stranded DNA or RNA molecules that can be selected in vitro to bind to specific targets with high affinity and specificity. These platforms can be designed for various detection methods, including colorimetric assays, often integrated with gold nanoparticles.

Colorimetric Aptasensors with Gold Nanoparticle Integration:

A common strategy for developing colorimetric aptasensors involves the use of citrate-capped gold nanoparticles (AuNPs). In the absence of the target molecule (MPA), the aptamers adsorb onto the surface of the AuNPs, stabilizing them against salt-induced aggregation. When MPA is introduced, the aptamers preferentially bind to it, causing a conformational change that leads to their desorption from the AuNPs. This destabilization of the AuNPs in the presence of salt results in their aggregation, which is accompanied by a distinct color change from red to blue or purple. This color change can be observed visually or quantified using a spectrophotometer.

Research has demonstrated the successful development of such aptasensors for MPA detection in water samples. juniperpublishers.comresearchgate.net Optimal conditions for one such sensor were found to be 300 µL of citrate-capped AuNPs and 1 µL of 1 µM DNA aptamer. juniperpublishers.comresearchgate.net Under these conditions, a linear relationship between the colorimetric response and MPA concentration was observed in the range of 5.0 to 30.0 mM, with a detection limit of 0.3 mM. juniperpublishers.comresearchgate.net These aptasensors have shown high selectivity for MPA and have been successfully applied to the determination of MPA in real-world samples like lake and tap water. juniperpublishers.comresearchgate.net

| Parameter | Value |

| Aptamer Concentration | 1 µM |

| Gold Nanoparticle Volume | 300 µL |

| Linear Range | 5.0 - 30.0 mM |

| Limit of Detection | 0.3 mM |

Potentiometric Biosensors for Methylphosphonic Acid using Molecularly Imprinted Polymers (MIPs)

Potentiometric biosensors based on molecularly imprinted polymers (MIPs) represent a robust and selective approach for the detection of methylphosphonic acid. MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional groups to a template molecule, in this case, methylphosphonic acid. These artificial receptors offer high stability compared to biological recognition elements.

The development of a potentiometric sensor involves incorporating the MIP into an electrode membrane. When the sensor is exposed to a sample containing methylphosphonic acid, the target molecules bind to the imprinted cavities in the polymer. This binding event alters the membrane potential, which is measured against a reference electrode. The change in potential is proportional to the concentration of the analyte.

While specific studies on potentiometric sensors for methylphosphonic acid are not extensively detailed in the provided search results, research on electrochemical sensors for the related compound, ethyl methylphosphonic acid (EMPA), demonstrates the feasibility of this approach. For instance, an electrochemical sensor using a MIP based on 4-aminobenzoic acid and tetraethyl orthosilicate was developed for the selective detection of EMPA in human plasma and urine. This sensor exhibited impressive linear ranges and low detection limits.

Furthermore, a potentiometric sensor for MPA has been described with a response time of approximately 50 seconds for a 1.5×10⁻² M MPA solution. nih.gov This sensor demonstrated specificity for MPA over other alkylphosphonic acids like ethylphosphonic acid and propylphosphonic acid, which only produced a small potential response at high concentrations. nih.gov The fabrication of such sensors typically involves dispersing the MIPs into a plasticized PVC matrix, which is then coated onto a conductive support to form the sensing membrane.

Sample Preparation and Matrix Effects in Methylphosphonic Acid Analysis

Accurate and reliable analysis of methylphosphonic acid is highly dependent on effective sample preparation to isolate the analyte from complex matrices and minimize interferences. The choice of extraction and preparation techniques varies depending on the nature of the sample, whether it is an environmental matrix or a biological specimen.

Extraction Techniques for Methylphosphonic Acid from Environmental Matrices (e.g., Soil, Water)

For environmental samples, the primary challenge is to efficiently extract the highly polar methylphosphonic acid from diverse and often complex matrices.

Water Samples: Solid-phase extraction (SPE) is a commonly employed technique for the extraction and concentration of alkyl methylphosphonic acids from aqueous samples. nih.gov Polymeric sorbents, such as Oasis HLB, have been shown to be effective for percolating acidified aqueous samples. nih.gov An optimized SPE procedure can be used to concentrate an aqueous soil extract, which can then be further cleaned up using a molecularly imprinted polymer (MIP) for enhanced selectivity. nih.gov This combined SPE-MIP approach has been shown to effectively remove matrix substances while preserving the compounds of interest. nih.gov

Soil Samples: A straightforward and rapid method for the simultaneous extraction of methylphosphonic acid and its alkyl esters from soil involves liquid extraction with deionized water, followed by concentration through evaporation. rsc.org This sample preparation method, coupled with liquid chromatography-high-resolution mass spectrometry (LC-HRMS), allows for analysis times of less than one hour. rsc.org For this method, the detection limit for MPA in soil was reported to be 1 ng/g. rsc.org

| Matrix | Extraction Technique | Key Features | Detection Limit |

| Water | Solid-Phase Extraction (SPE) with Polymeric Sorbents | Effective for concentration and cleanup | Not specified |

| Water | SPE followed by Molecularly Imprinted Polymer (MIP) | High selectivity, removes matrix interferences | Not specified |

| Soil | Liquid Extraction with Deionized Water and Evaporation | Rapid, simple, suitable for LC-HRMS | 1 ng/g |

Biomonitoring Sample Preparation for Methylphosphonic Acid (e.g., Human Serum, Urine, Blood)

The analysis of methylphosphonic acid in biological fluids is crucial for assessing human exposure to nerve agents. Sample preparation methods for these matrices aim to remove proteins and other interfering substances.

Urine: A direct approach for the determination of MPA in urine has been developed using ion chromatography and tandem mass spectrometry (IC-MS/MS). thno.orgsemanticscholar.org This method features a rapid and simple sample preparation that does not require extensive preconcentration or derivatization steps and can be completed in less than 7 minutes per sample. thno.orgsemanticscholar.org

Human Serum and Plasma: For the analysis of MPA and its alkylated derivatives in human serum, a common preparation method involves the use of an Ag+-form cation-exchange resin cartridge. mdpi.com This is followed by analysis using indirect photometric detection ion chromatography. mdpi.com Another approach for human blood plasma involves derivatization of methylphosphonic acid with p-bromophenacyl bromide, followed by analysis using high-performance liquid chromatography-tandem mass spectrometry. semanticscholar.org This method has a reported limit of detection for methylphosphonic acid in human plasma of 3 ng/mL. semanticscholar.org

An electrochemical sensor utilizing a molecularly imprinted polymer has also been developed for the detection of ethyl methylphosphonic acid (EMPA) in human plasma and urine. nih.gov The sample preparation for this method involves adding the plasma or urine to a solution containing acetonitrile and the EMPA stock solution, followed by centrifugation to remove precipitated proteins. nih.gov

| Biological Matrix | Sample Preparation Technique | Analytical Method | Reported Limit of Detection |

| Urine | Rapid and simple, no extensive preconcentration | Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) | 4 ng/mL |

| Human Serum | Ag+-form cation-exchange resin cartridge | Indirect Photometric Detection Ion Chromatography | 40 ng/mL for MPA |

| Human Plasma | Derivatization with p-bromophenacyl bromide | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | 3 ng/mL |

| Human Plasma and Urine | Acetonitrile precipitation and centrifugation | Electrochemical Sensor with Molecularly Imprinted Polymer (for EMPA) | 2.36 x 10⁻¹¹ M (plasma), 2.11 x 10⁻¹¹ M (urine) |

Mitigation of Matrix Adsorption and Interferences

In the trace analysis of methylphosphonic acid (MPA), the sample matrix—be it environmental or biological—can significantly interfere with accurate detection and quantification. Matrix components can co-elute with MPA, leading to signal suppression or enhancement in mass spectrometry, or can adsorb the analyte, leading to poor recovery. Various strategies are employed to mitigate these effects, primarily through meticulous sample preparation and chromatographic optimization.

Commonly employed techniques to reduce matrix effects include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization. The choice of method depends on the complexity of the matrix and the required sensitivity of the analysis.

Liquid-Liquid Extraction (LLE): LLE is a fundamental sample cleanup technique that partitions analytes between two immiscible liquid phases. For polar compounds like methylphosphonic acid, the selection of an appropriate organic solvent and the adjustment of the aqueous phase's pH are critical to achieving efficient extraction and minimizing the co-extraction of interfering substances. Research has shown that different solvent systems yield varying recovery rates for alkyl methylphosphonic acids (AMPAs), which are precursors to MPA. For instance, a study comparing dichloromethane (DCM), ethyl acetate (EtAc), and hexane for the extraction of AMPAs from plasma found that EtAc with the addition of hydrochloric acid and sodium chloride provided the highest mean percent recovery. clvaw-cdnwnd.com However, the same study noted that while DCM had lower recoveries, it resulted in better chromatography, highlighting the trade-off between recovery and chromatographic performance in mitigating matrix effects. clvaw-cdnwnd.com

Table 1: Comparison of Mean Percent Recovery of a Methylphosphonic Acid Precursor (MMPA) using different LLE Solvents and Conditions

| Extraction Set | Solvent | Key Reagents | Mean Percent Recovery of MMPA (%) |

| Set 1 | Ethyl Acetate | Concentrated HCl | 35.38 |

| Set 3 | Ethyl Acetate | Concentrated HCl, NaCl | 131.84 |

| Set 1 | Dichloromethane | Concentrated HCl | 1.55 |

| Set 3 | Dichloromethane | Concentrated HCl, NaCl | 4.97 |

| Data adapted from a study on the extraction of alkyl-methylphosphonic acids from guinea pig plasma. clvaw-cdnwnd.com |

Solid-Phase Extraction (SPE): SPE is a highly effective technique for both cleanup and pre-concentration of analytes from complex matrices. It involves passing a liquid sample through a solid sorbent that retains the analyte, while matrix components are washed away. The analyte is then eluted with a small volume of a different solvent. For methylphosphonic acid, various SPE sorbents can be utilized, including polymeric, anion-exchange, and molecularly imprinted polymers (MIPs). Polymeric sorbents like Oasis HLB have been shown to be effective for extracting alkyl methylphosphonic acids from aqueous samples. nih.gov MIPs, which are polymers synthesized with a template molecule to create specific binding sites, offer high selectivity for the target analyte, leading to very clean extracts. nih.gov The combination of a non-selective SPE sorbent for initial cleanup followed by a selective MIP for further purification can significantly reduce matrix interferences. nih.gov

Derivatization: Due to its high polarity and low volatility, methylphosphonic acid is not readily analyzable by gas chromatography (GC). Derivatization to a less polar and more volatile compound is therefore a crucial step that also serves to mitigate matrix effects. By converting MPA to a less polar derivative, its chromatographic behavior is altered, often moving its elution time away from polar matrix interferences. Common derivatization reagents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and methylating agents (e.g., diazomethane or trimethylsilyldiazomethane). researchgate.net The choice of derivatization agent can impact the efficiency of the reaction and the stability of the resulting derivative. researchgate.net

Pre-concentration Strategies

To achieve the low detection limits often required in environmental and biomedical research, pre-concentration of methylphosphonic acid from the original sample is essential. This process increases the analyte concentration to a level that is readily detectable by the analytical instrument.

Solid-Phase Extraction (SPE): As mentioned previously, SPE is a primary method for pre-concentration. By loading a large volume of a sample onto an SPE cartridge and eluting the retained analyte into a much smaller volume of solvent, significant concentration factors can be achieved. For instance, SPE has been reported to decrease the limits of detection for alkylphosphonic acids by at least 100-fold. The choice of sorbent material is critical for efficient pre-concentration. Polymeric sorbents are often used for their high surface area and retention of polar compounds. nih.gov Molecularly imprinted polymers offer the advantage of selective pre-concentration, which simultaneously reduces matrix effects and enhances the signal of the target analyte. nih.gov

Table 2: Effect of Pre-concentration by SPE on Limits of Detection (LODs) for Methylphosphonic Acid and Related Compounds

| Analytical Method | Without SPE (LOD) | With SPE (LOD) |

| HPLC-MS | 0.1–0.2 ng/mL | At least 100-fold lower |

| IC-MS/MS (in urine) | 4 ng/mL (direct injection) | Not Applicable |

| LC/MS/MS (in natural waters) | 10 ng/mL (direct injection) | Not specified |

| Data compiled from various studies on the analysis of methylphosphonic acid and its precursors. |

Liquid-Liquid Microextraction (LLME): Miniaturized versions of LLE, such as dispersive liquid-liquid microextraction (DLLME), have emerged as effective pre-concentration techniques. These methods use a very small volume of extraction solvent, leading to a high concentration factor. In DLLME, the extraction solvent is dispersed as fine droplets in the aqueous sample, maximizing the surface area for mass transfer and leading to rapid extraction.

Evaporation: A straightforward method of pre-concentration for non-volatile analytes like methylphosphonic acid is the evaporation of the solvent from the sample extract. After an initial extraction step, the solvent can be gently evaporated under a stream of nitrogen to reduce the volume, thereby concentrating the analyte. This technique is often used in conjunction with LLE or SPE. For instance, a method for the analysis of MPA in soil involves liquid extraction with deionized water followed by concentration by evaporation. zldm.ru

Derivatization as a Pre-concentration Aid: While primarily used to improve chromatographic properties, derivatization can also contribute to pre-concentration. For example, in headspace solid-phase microextraction (HS-SPME), the derivatization of phosphonic acids to more volatile compounds allows them to be efficiently extracted from the headspace above the sample and concentrated onto a solid-phase microextraction fiber.

Environmental Fate and Transport Mechanisms of Methylphosphonic Acid

Abiotic Degradation Pathways of Methylphosphonic Acid

Methylphosphonic acid is a structurally simple organophosphorus compound that exhibits considerable stability in the environment. nih.govnih.gov Its degradation is primarily governed by abiotic processes, particularly photolysis, as it is resistant to hydrolysis under typical environmental conditions. nih.govnih.gov

Photolysis of Methylphosphonic Acid

Photodegradation is a significant pathway for the breakdown of methylphosphonic acid in aquatic environments. nih.gov The process is initiated by the interaction of ultraviolet (UV) photons with the molecule, leading to the formation of radical species that attack and cleave the carbon-phosphorus (C-P) bond. nih.gov

Under UV irradiation, the degradation of methylphosphonic acid follows first-order kinetics. nih.gov The primary mechanism involves the cleavage of the stable C-P bond, a process significantly influenced by the presence of reactive oxygen species. nih.govrsc.orgresearchgate.netnih.gov This photodegradation is a crucial process in the transformation of dissolved organic phosphorus into biologically available inorganic phosphate (B84403). nih.gov Studies have shown that upon UV exposure, the C-P bond is broken, leading to the formation of orthophosphate as a final product. nih.govrsc.orgresearchgate.netnih.gov

Reactive oxygen species (ROS) are critical to the photodegradation of methylphosphonic acid. nih.govrsc.orgresearchgate.netnih.gov Experiments using ROS quenchers have demonstrated that hydroxyl radicals (•OH) are the primary species responsible for the cleavage of the C-P bond. nih.govrsc.orgresearchgate.netnih.gov In quenching experiments, the addition of 2-propanol (an •OH scavenger) and sodium azide (an 1O2 and •OH scavenger) significantly decreased the rate of photolysis. nih.gov Calculations indicate that hydroxyl radicals contribute to over 90% of the degradation at both acidic and alkaline pH levels. nih.gov Specifically, the contribution of the •OH radical was calculated to be 92.86% at pH 3 and 96.61% at pH 8. nih.gov The combined results from these quenching experiments and density functional theory (DFT) calculations confirm that the C-P bond cleavage is mediated by OH⁻/•OH and not by other ROS. nih.govrsc.orgresearchgate.netnih.gov

The pH of the aqueous solution significantly influences the kinetics of methylphosphonic acid photodegradation. nih.gov The degradation rate is notably faster under alkaline conditions compared to acidic conditions. nih.gov For instance, the photolysis rate constant was observed to be 0.054 h⁻¹ at pH 8, compared to 0.037 h⁻¹ at pH 3. nih.gov This increased degradation rate in alkaline environments is attributed to the higher abundance of hydroxyl radicals. nih.gov The speciation of methylphosphonic acid and the proportion of different ROS produced vary with pH, which in turn affects the reaction pathways and kinetics. nih.govresearchgate.net

Photolysis Rate Constants of Methylphosphonic Acid at Different pH Values

| pH | Photolysis Rate Constant (h⁻¹) |

|---|---|

| 3 | 0.037 |

| 8 | 0.054 |

Oxygen isotope probing, specifically using 18O-labeled water, is a powerful tool for elucidating the mechanisms of C-P bond cleavage during the photodegradation of methylphosphonic acid. nih.gov Studies have shown that one exogenous oxygen atom is incorporated into the resulting orthophosphate product. nih.govrsc.orgresearchgate.netnih.gov The source of this incorporated oxygen atom is influenced by the pH of the solution. nih.govrsc.orgresearchgate.netnih.gov

At a higher pH, a greater proportion of the incorporated oxygen comes from the ambient water. rsc.org Conversely, at a lower pH, more oxygen is incorporated from dissolved molecular oxygen (O₂), which is converted into radical oxygen species. nih.govrsc.org This is because at low pH, there are fewer hydroxyl groups available from water, making dissolved oxygen a primary source for generating hydroxyl radicals under photolytic conditions. nih.govrsc.org Isotope analysis revealed that at pH 3, there was a 13% incorporation of ambient water oxygen into the released phosphate, which increased to 25% at pH 8. nih.gov

Hydrolytic Stability and Reactions of Methylphosphonic Acid

Methylphosphonic acid is highly resistant to hydrolysis in the absence of UV radiation. nih.govnih.gov Control experiments have shown that hydrolysis is almost nonexistent in solution at around 40°C without UV exposure. nih.govrsc.org The stability of the C-P bond prevents it from being easily broken by water under normal environmental temperatures and pH ranges. nih.gov While the hydrolysis of related phosphonate (B1237965) esters can be achieved under strong acidic or basic conditions, often at elevated temperatures, methylphosphonic acid itself is considered hydrolytically stable. nih.gov

Heterogeneous Hydrolysis of Methylphosphonic Anhydride (B1165640) to Methylphosphonic Acid

The conversion of solid methylphosphonic anhydride (MPAN) to methylphosphonic acid (MPA) occurs through heterogeneous hydrolysis rsc.orgpnnl.govresearchgate.netosti.gov. This reaction involves the interaction of solid MPAN with water vapor from the surrounding environment. In laboratory studies, this process was investigated by placing pure, synthesized MPAN in sample cups within exposure chambers where the relative humidity (RH) was controlled using saturated salt solutions rsc.orgpnnl.govresearchgate.netosti.gov. The transformation of MPAN into MPA was monitored over time using non-invasive spectroscopic methods, including infrared hemispherical reflectance (HRF) spectroscopy and Raman spectroscopy rsc.orgpnnl.govosti.gov. These techniques allowed for the quantification of MPAN and MPA concentrations throughout the reaction by using calibrated spectra from pure compounds and prepared mixtures rsc.orgpnnl.govosti.gov.

Influence of Relative Humidity on Hydrolysis Rates

The rate of methylphosphonic anhydride (MPAN) degradation is strongly dependent on the ambient relative humidity (RH) rsc.orgpnnl.govresearchgate.netosti.gov. Experimental data demonstrates a significant acceleration in the hydrolysis rate as RH increases. At room temperature, the time required for 50% conversion of MPAN to methylphosphonic acid (MPA) decreases dramatically with rising humidity levels rsc.orgpnnl.govresearchgate.netosti.gov.

At lower humidity levels (33% and 43% RH), the reaction could be modeled with zeroth-order kinetics in its early stages, suggesting that the concentrations of water vapor and MPAN were not the initial rate-limiting factors pnnl.govosti.gov. However, at higher humidity levels of 54% and 75% RH, the samples exhibited significant deliquescence, where the solid material absorbed enough moisture from the air to dissolve and form a liquid solution rsc.orgpnnl.govresearchgate.netosti.gov. This change in physical state required the removal of liquid water before measurements could be taken and complicated quantitative analysis, implying that multiple chemical and physical processes were controlling the hydrolysis rate under these conditions rsc.orgpnnl.govosti.gov.

Table 1: Time for 50% Conversion of MPAN at Various Relative Humidity Levels

| Relative Humidity (%) | Time for 50% Conversion (hours) |

|---|---|

| 33 | 761 ± 54 |

| 43 | 33 ± 4 |

| 54 | 17 ± 2 |

| 75 | 7 ± 1 |

Resistance to Thermal Decomposition

Methylphosphonic acid exhibits notable stability against thermal decomposition. The phosphorus-carbon (P-C) bond in methylphosphonate (B1257008) is inherently stable beilstein-journals.orgnih.gov. Studies on the decomposition of related compounds on metal oxide surfaces have shown that the surface-bound methylphosphonate moiety is resistant to oxidation and cleavage of the P-CH3 bond, even at elevated temperatures acs.org. For instance, on aluminum, magnesium, and lanthanum oxides, the final product after initial decomposition of a parent compound is a surface-bound methylphosphonate where the P-CH3 bond remains intact, resisting further oxidation even in the presence of oxygen at temperatures between 300-400 °C acs.org. This resistance is attributed to the lack of a low-energy pathway for the oxidative cleavage of this bond on these particular oxide surfaces acs.org. While the nerve agent sarin (isopropyl methylphosphonofluoridate) does thermally break down, it forms methylphosphonofluoridic acid, a different decomposition pathway than that of methylphosphonic acid itself dtic.mil.

Oxidation of Methylphosphonic Acid in Aqueous Medium

The oxidation of methylphosphonic acid (MPA) in an aqueous medium has been studied under various conditions, including supercritical water oxidation and photolysis. In supercritical water, MPA oxidation rates were measured at temperatures ranging from 478 to 572°C and pressures from 138 to 277 bar mit.edu. Under these conditions, near-complete conversion (99%) was achieved at 571°C mit.edu. The primary phosphorus-containing product of this oxidation is phosphoric acid mit.edu. The carbon-containing products include carbon dioxide as the final product, with carbon monoxide and methane (B114726) observed as intermediates mit.edu.

Under photolytic conditions (UV irradiation), the degradation of MPA is also influenced by environmental factors such as pH, with degradation being more extensive under alkaline conditions nih.govrsc.org. The mechanism of photo-degradation involves the cleavage of the C–P bond by hydroxyl radicals (OH−/˙OH) nih.govrsc.org. Isotope probing confirmed that one oxygen atom from the surrounding water is incorporated into the resulting orthophosphate product following the cleavage of the C-P bond rsc.org.

Biotic Degradation and Microbial Metabolism of Methylphosphonic Acid

Microbial Metabolism of Methylphosphonic Acid for Phosphate Acquisition

In marine and soil environments where inorganic phosphate (Pi) is a limiting nutrient, many microbes have evolved pathways to utilize organophosphonic acids as an alternative phosphorus source nih.govasm.org. Methylphosphonic acid, a component of dissolved organic phosphorus in marine ecosystems, serves as a prominent source of phosphate for bacteria and archaea experiencing phosphate starvation nih.govacs.orgnih.gov. The ability to cleave the stable carbon-phosphorus (C-P) bond of methylphosphonic acid is a crucial adaptive strategy for microbial survival under P-limiting conditions nih.govasm.org. Studies on soil bacteria have shown that the utilization of methylphosphonate is suppressed when more readily available orthophosphate is present, indicating that this metabolic capability is regulated and employed when needed asm.org.

Carbon-Phosphorus Lyase Pathway and Methane Production from Methylphosphonic Acid